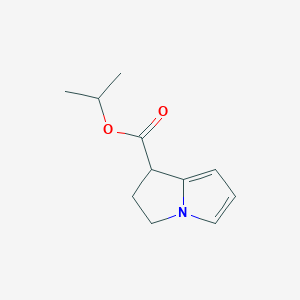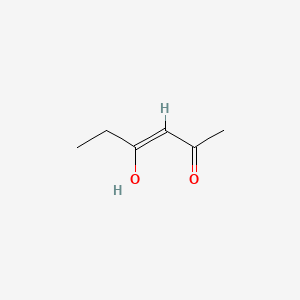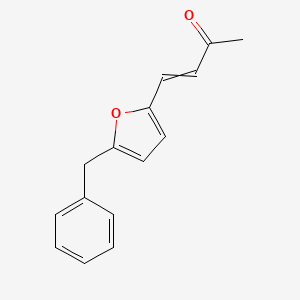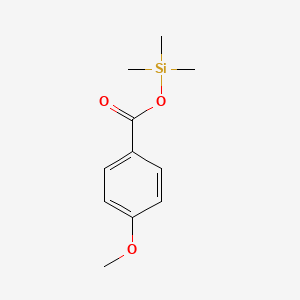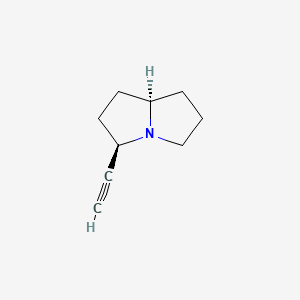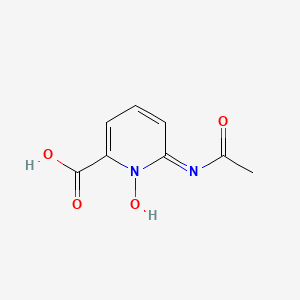
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids This compound is characterized by the presence of an acetylimino group, a hydroxyl group, and a carboxylic acid group attached to a pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the acylation of 6-amino-1-hydroxypyridine-2-carboxylic acid with acetic anhydride under acidic conditions. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The acetylimino group can be reduced to an amine.
Substitution: The hydroxyl and carboxylic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, followed by nucleophilic substitution.
Major Products Formed
Oxidation: Formation of 6-acetylimino-1-oxo-pyridine-2-carboxylic acid.
Reduction: Formation of 6-acetylamino-1-hydroxypyridine-2-carboxylic acid.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in metal coordination complexes.
Medicine: Explored for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 6-Acetylimino-1-hydroxypyridine-2-carboxylic acid involves its interaction with various molecular targets. The acetylimino group can form hydrogen bonds with enzymes and proteins, potentially inhibiting their activity. The hydroxyl and carboxylic acid groups can chelate metal ions, affecting metal-dependent biological processes. The compound’s ability to undergo redox reactions also plays a role in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-Hydroxypyridine-2-carboxylic acid: Lacks the acetylimino group but shares the hydroxyl and carboxylic acid groups.
6-Acetylamino-pyridine-2-carboxylic acid: Contains an acetylamino group instead of an acetylimino group.
Uniqueness
6-Acetylimino-1-hydroxypyridine-2-carboxylic acid is unique due to the presence of the acetylimino group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other pyridinecarboxylic acids and makes it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
6-acetylimino-1-hydroxypyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)9-7-4-2-3-6(8(12)13)10(7)14/h2-4,14H,1H3,(H,12,13) |
InChI-Schlüssel |
QZVFEOBLDLTUNP-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)N=C1C=CC=C(N1O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


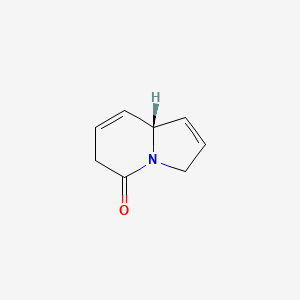
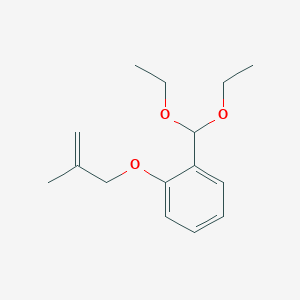
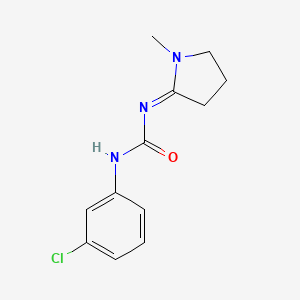

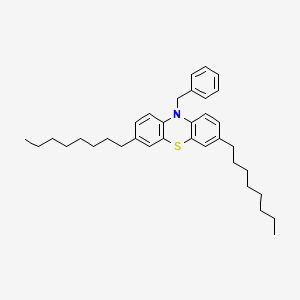
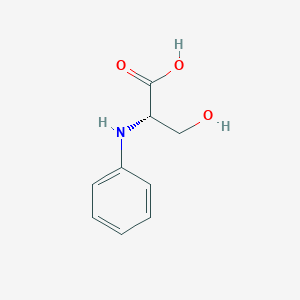
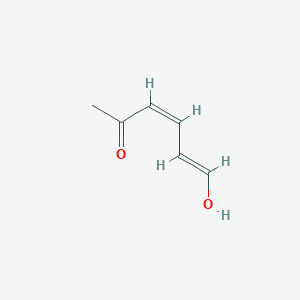
![2-[(Decylsulfanyl)methyl]-1h-isoindole-1,3(2h)-dione](/img/structure/B13813063.png)
